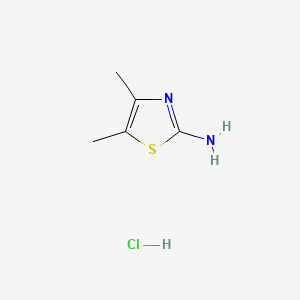

4,5-Dimethylthiazol-2-amine hydrochloride

Description

Historical Context and Significance in Chemical Sciences

The story of 4,5-Dimethylthiazol-2-amine hydrochloride is intrinsically linked to the broader history of thiazole (B1198619) chemistry, which gained significant momentum with the pioneering work of Hantzsch in the late 19th century. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide, provided a versatile and efficient route to a wide range of thiazole derivatives. nih.govmdpi.com This foundational reaction paved the way for the synthesis and exploration of countless substituted thiazoles, including 4,5-Dimethylthiazol-2-amine.

The significance of the 2-aminothiazole (B372263) moiety was further cemented by its discovery in the structure of sulfathiazole, one of the early and highly effective sulfa drugs. This discovery highlighted the potential of this chemical scaffold in the development of therapeutic agents and spurred further research into its derivatives. The amino group at the 2-position and the methyl groups at the 4 and 5-positions of this compound provide specific steric and electronic properties that influence its reactivity and biological interactions, making it a compound of interest for further chemical modification and screening.

Evolution of Research on this compound

Initial research involving this compound and its close analogs was largely focused on fundamental synthesis and characterization. Early studies would have centered on optimizing synthetic routes, such as the Hantzsch synthesis, and elucidating the compound's basic chemical properties.

Over time, the focus of research has expanded significantly, driven by the ever-growing demand for novel molecules with specific biological activities. The evolution of research can be broadly categorized into several key areas:

Medicinal Chemistry: Recognizing the therapeutic potential of the 2-aminothiazole core, researchers began to explore derivatives of this compound for various pharmacological applications. This includes its investigation as a scaffold for the development of antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The core structure is often used as a starting point for the synthesis of more complex molecules with enhanced potency and selectivity.

Materials Science: In recent years, the application of heterocyclic compounds in materials science has gained traction. Thiazole derivatives, including 4,5-Dimethylthiazol-2-amine, have been investigated for their potential as corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments. bohrium.comemerald.comsemanticscholar.orgscispace.com The nitrogen and sulfur atoms in the thiazole ring can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Synthetic Methodology: The compound continues to be utilized as a versatile building block in organic synthesis. Its reactive amino group allows for a wide range of chemical transformations, enabling the construction of more complex heterocyclic systems and libraries of compounds for high-throughput screening.

Current Research Landscape and Future Directions for the Compound

The current research landscape for this compound and its derivatives remains dynamic and multifaceted. Contemporary studies are often characterized by a more targeted and mechanistic approach.

Current Research Focus:

Anticancer Drug Discovery: The 2-aminothiazole scaffold is a component of several clinically used anticancer drugs. Research is ongoing to synthesize and evaluate new derivatives of this compound for their cytotoxic activity against various cancer cell lines. The goal is to identify compounds with improved efficacy and reduced side effects.

Antimicrobial Agent Development: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The investigation of this compound derivatives for their activity against a broad spectrum of bacteria and fungi continues to be an active area of research.

Corrosion Inhibition: The development of more effective and environmentally friendly corrosion inhibitors is a key area of industrial research. Studies are focused on understanding the mechanism of inhibition by thiazole derivatives and optimizing their structure for enhanced performance in various corrosive environments.

Future Directions:

The future of research on this compound is likely to be driven by advances in technology and a deeper understanding of biological and material systems.

Target-Based Drug Design: A shift from broad screening to more rational, target-based drug design is anticipated. This will involve the use of computational modeling and structural biology to design derivatives of this compound that can specifically interact with and modulate the activity of key biological targets.

Development of "Green" Corrosion Inhibitors: There is a growing emphasis on the development of environmentally benign corrosion inhibitors. Future research will likely focus on synthesizing and evaluating derivatives of this compound that are not only effective but also have a low environmental impact.

Applications in Catalysis: The potential of thiazole derivatives to act as ligands for transition metal catalysts is an emerging area of interest. The specific electronic properties of this compound could be harnessed to develop novel catalysts for a variety of organic transformations.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTUTNQRQLAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583417 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71574-33-9 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethyl thiazolehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,5 Dimethylthiazol 2 Amine Hydrochloride

Established Synthetic Routes to 4,5-Dimethylthiazol-2-amine Hydrochloride

The synthesis of the 4,5-dimethylthiazol-2-amine core, the precursor to its hydrochloride salt, is primarily achieved through cyclocondensation reactions. The Hantzsch thiazole (B1198619) synthesis and its variations are the most prominent methods documented.

Reaction of Thiourea (B124793) with 3-Chloro-2-butanone (B129570) Derivatives

The most classical and widely utilized method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. derpharmachemica.com This approach involves the condensation reaction between an α-haloketone and a thioamide-containing compound. In the specific case of 2-amino-4,5-dimethylthiazole, the reaction employs thiourea and 3-chloro-2-butanone.

The reaction proceeds by heating thiourea with 3-chloro-2-butanone in a suitable solvent, such as ethanol (B145695). chemicalbook.com The mixture is typically refluxed overnight. Following the reaction, the solvent is removed, and the resulting crude product is worked up, often involving dissolution in a solvent like dichloromethane (B109758) and washing with a basic solution (e.g., saturated sodium carbonate) to neutralize any acidic byproducts and isolate the free base. chemicalbook.com This process yields the target compound, 2-amino-4,5-dimethylthiazole. chemicalbook.com One documented synthesis reported a yield of 63.3% for this reaction step. chemicalbook.com

Reaction Summary Table

| Reactants | Solvent | Conditions | Product | Yield (%) |

|---|

Reaction of 3-Thiocyano-2-butanone with Ammonium (B1175870) Chloride

An alternative, though less commonly cited, pathway to 2-aminothiazoles involves the use of α-thiocyanoketones. This method, known as the Tcherniac synthesis, can produce 2-aminothiazoles by reacting an α-thiocyanoketone with a source of ammonia, such as ammonium chloride. The reaction mechanism involves the cyclization of the thiocyanoketone in the presence of the amine. While this is a known general method for 2-aminothiazole synthesis, specific examples detailing the reaction of 3-thiocyano-2-butanone with ammonium chloride to produce 4,5-dimethylthiazol-2-amine are not extensively detailed in readily available literature.

Utilization of 2-Amino-4,5-dimethylthiazole as a Precursor

The title compound, this compound, is the salt form of the 2-amino-4,5-dimethylthiazole base. nih.gov Therefore, any synthesis that produces the free base, such as the Hantzsch synthesis described in section 2.1.1, is a direct precursor to the final hydrochloride product.

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by dissolving the synthesized 2-amino-4,5-dimethylthiazole in a suitable solvent and treating it with hydrochloric acid. nih.gov The addition of HCl protonates the basic amino group on the thiazole ring, leading to the formation of the ammonium salt, which then precipitates or is isolated upon solvent evaporation. This final step is crucial for improving the compound's stability and water solubility.

Derivatization Strategies and Synthetic Transformations Involving the Thiazole Moiety

The 2-amino-4,5-dimethylthiazole scaffold is a valuable building block for creating more complex molecules. The amino group and the thiazole ring itself can undergo various transformations, leading to a diverse range of derivatives.

Synthesis of N-Substituted 2-Amino-4,5-dimethylthiazoles via Reaction with Amine Hydrochlorides

While direct reaction with amine hydrochlorides is not a standard method for N-substitution on the 2-amino group, various other strategies are employed to create N-substituted derivatives. These methods typically involve reacting the 2-amino-4,5-dimethylthiazole with electrophilic reagents such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. nih.govsemanticscholar.org For instance, a series of 2-aminothiazole derivatives have been synthesized by reacting the parent amine with various acid chlorides to yield the corresponding amide compounds. nih.govsemanticscholar.org This functionalization of the amino group is a common strategy in the structural modification of 2-aminothiazoles. mdpi.com

Formation of Azo Dye Ligands from Diazotized 2-Amino-4,5-dimethylthiazole

A significant synthetic transformation of 2-amino-4,5-dimethylthiazole is its conversion into azo dyes. researchgate.netresearchgate.net This process involves a two-step reaction: diazotization followed by azo coupling.

Step 1: Diazotization The first step is the diazotization of the primary amino group of 2-amino-4,5-dimethylthiazole. The amine is dissolved in an acidic medium, typically a mixture of concentrated hydrochloric acid and water. kashanu.ac.irkashanu.ac.ir The solution is cooled to a low temperature (0-5 °C) in an ice bath. kashanu.ac.ir A cold aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise while stirring. kashanu.ac.irkashanu.ac.ir This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), which is highly reactive and is typically used immediately in the next step without isolation.

Step 2: Azo Coupling The resulting diazonium salt solution is then slowly added to a cooled, alkaline solution of a coupling agent. Coupling agents are electron-rich aromatic compounds, such as phenols or aromatic amines. For example, novel heterocyclic azo dye ligands have been prepared by coupling the diazonium salt of 2-amino-4,5-dimethylthiazole with compounds like 4-methoxyphenol (B1676288) or 3-dimethylaminobenzoic acid in an alkaline alcoholic solution. researchgate.netresearchgate.net The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, resulting in the formation of an azo compound, characterized by the -N=N- functional group which acts as a chromophore. kashanu.ac.ir

Azo Dye Synthesis Summary

| Starting Amine | Diazotization Reagents | Coupling Partner | Product Type |

|---|---|---|---|

| 2-Amino-4,5-dimethylthiazole | HCl, NaNO₂, 0-5 °C | 4-Methoxyphenol | Azo Dye Ligand researchgate.net |

These synthesized azo dyes are often investigated for their ability to form metal complexes and for their potential applications in various fields. researchgate.netiaea.org

Derivatization for Pharmacological Activity Enhancement

The modification of the 4,5-dimethylthiazol-2-amine core is a key strategy for enhancing its biological profile. The 2-amino group is a common site for derivatization, often by forming amide bonds or Schiff bases to introduce new functionalities.

For instance, reacting 2-amino thiazole derivatives with various aldehyde substitutes can furnish Schiff bases. nih.gov Another approach involves the reaction of 4-acetyl phenyl derivatives with thiourea and iodine to produce 2-amino thiazoles, which are then further modified. nih.gov The synthesis of pseudothiohydantoin (2-aminothiazol-4(5H)-one) derivatives, which exhibit a range of biological activities, represents another avenue for derivatization. nih.gov These modifications aim to create compounds with improved efficacy against various diseases, including cancer and microbial infections. nih.govnih.gov Research has shown that the introduction of different substituents on the phenyl ring attached to the thiazole core is crucial for activity. nih.gov

A study on N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide highlighted a synthetic route starting from 2-amino-5-bromothiazole. The process involved an initial amidation followed by a Suzuki reaction, demonstrating how functionalization can lead to potent compounds with anticancer activity. mdpi.com

Table 1: Examples of Derivatization for Pharmacological Enhancement

| Starting Material | Reagents | Derivative Type | Potential Activity |

|---|---|---|---|

| 4-Acetyl phenyl derivatives | Thiourea, Iodine, Aldehydes | Schiff Bases | Anticancer |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid, 4-Fluorophenylboric acid | Amide/Suzuki Product | Anticancer mdpi.com |

Synthesis of Thiazole-Hydrazone Derivatives

Thiazole-hydrazone derivatives are a significant class of compounds due to their broad spectrum of biological activities. nanobioletters.com A common synthetic route involves the condensation of a hydrazide with aromatic aldehydes or carbaldehydes. mdpi.com

One general procedure begins with the reaction of salicylaldehyde (B1680747) or its derivatives with thiosemicarbazide (B42300) in the presence of an acid catalyst to form a thiosemicarbazone. This intermediate is then refluxed with a phenacyl bromide derivative in ethanol to yield the final thiazole hydrazine (B178648) product. nanobioletters.com The progress of this reaction is typically monitored by thin-layer chromatography (TLC). nanobioletters.com Another approach uses a synthesized hydrazide as the starting material, which is then condensed with various aldehydes or ketones in propan-2-ol with a catalytic amount of acetic acid to form N'-benzylidene hydrazides. mdpi.com

The Hantzsch synthesis is a classic and widely used method for constructing the thiazole ring system, involving the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.net This method is fundamental to creating the initial thiazole scaffold before its conversion into hydrazone derivatives.

Table 2: Synthesis of Thiazole-Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Salicylaldehyde/Thiosemicarbazide | Phenacyl bromide | Reflux in ethanol, HCl (cat.) | Thiazole hydrazine derivative nanobioletters.com |

| Hydrazide 4 | Aromatic aldehyde | Propan-2-ol, Acetic acid (cat.), Δ | N'-Benzylidene hydrazide mdpi.com |

Synthesis of Pyrimidine (B1678525) Derivatives Incorporating the Thiazole Scaffold

Fusing a pyrimidine ring to a thiazole scaffold creates thiazolo[4,5-d]pyrimidines, which are bioisosteres of purines and possess significant pharmacological potential, including anticancer and antimicrobial activities. researchgate.netgsconlinepress.com The synthesis of these fused systems and other pyrimidine derivatives often involves multi-step reactions.

A common strategy for constructing the pyrimidine ring is the condensation of a compound containing an amidine, urea (B33335), or guanidine (B92328) fragment with a 1,3-bifunctional three-carbon component. bu.edu.eg For thiazolo[4,5-d]pyrimidines, synthesis can begin with a substituted 2-aminothiazole. For example, novel thiazole pyrimidine derivatives have been synthesized through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride (B1165640). nih.govmdpi.com

Another pathway involves using halogenated pyrimidines as starting materials. The reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine hydrate (B1144303) can produce a hydrazino-pyrimidine intermediate. ijesrr.org This intermediate can then be reacted with various reagents, such as acetic anhydride or cyanogen (B1215507) bromide, to form fused triazolopyrimidine systems. ijesrr.org

Table 3: Synthetic Approaches to Thiazole-Pyrimidine Derivatives

| Thiazole Precursor | Pyrimidine Source/Reagents | Product Type |

|---|---|---|

| 4-Amino-2-thioxo-1,3-thiazole-5-carboxamides | Trifluoroacetic anhydride | Thiazolo-pyrimidine derivative nih.govmdpi.com |

| 2-Aminothiazole derivative | Ethyl acetoacetate, Aromatic aldehydes, Urea | Pyrimidine derivative ijesrr.org |

Synthesis of Acetamido-Thiazole-Indazole Derivatives

A novel class of molecules combines the thiazole and indazole ring structures, connected via an acetamido linker. rroij.com The synthesis of these derivatives involves coupling a substituted indazole acetic acid with various substituted thiazoles. rroij.com

The synthetic process typically begins with the preparation of 2-(1H-indazol-4-yl)acetic acid. This can be achieved by heating ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate with aqueous HCl to remove the protecting group, followed by purification. rroij.com The resulting indazole acetic acid is then coupled with a 2-aminothiazole derivative. This coupling reaction is an amide bond formation, which can be facilitated by standard coupling agents. The final products, substituted-(2-(1H-indazol-4-yl)acetamido)-4,5-substituted-thiazoles, are often purified using column chromatography. rroij.com Similarly, the synthesis of thiazolo[4,5-e]indazol-2-amine derivatives has been reported, further highlighting the chemical interest in combining these two heterocyclic systems. cbijournal.com

Table 4: Key Steps in Acetamido-Thiazole-Indazole Synthesis

| Step | Reactants | Key Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Deprotection | Ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate | 6N aqueous HCl, 100°C | 2-(1H-Indazol-4-yl)acetic acid rroij.com |

Reactions Involving Halogenated Thiazole Derivatives for Further Functionalization

Halogenated thiazoles are versatile intermediates for introducing further complexity and functionality into the molecule. The halogen atom, typically bromine or chlorine, serves as a leaving group in cross-coupling reactions or nucleophilic substitutions.

A key example is the use of 2-amino-5-bromothiazole in a Suzuki reaction. The bromine atom allows for coupling with a boronic acid, such as 4-fluorophenylboronic acid, to form a new carbon-carbon bond. mdpi.com This reaction is a powerful tool for creating aryl-substituted thiazoles.

While not involving a halogenated thiazole directly, the reaction of a thiazole-containing intermediate with halogenated pyrimidines also demonstrates the utility of halogenated heterocycles in synthesis. For example, 5-bromo-2,4-dichloropyrimidine is a precursor for synthesizing various pyrimidine derivatives by reacting it with nucleophiles like hydrazine hydrate. ijesrr.org The treatment of certain tetrahydro-benzo[g]indazoles with N-bromosuccinimide (NBS) can lead to both aromatization and bromination, creating halogenated products ready for further modification. researchgate.net

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation. The synthesis of thiazole derivatives often involves well-established mechanistic pathways.

The Hantzsch thiazole synthesis, a cornerstone reaction, proceeds via the reaction of an α-haloketone with a thioamide. The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

In the formation of thiazole-containing fused systems, such as 5-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-N,4-dimethylthiazol-2-amine, the reaction of a bromo-ketone derivative with a nucleophile like 2-aminobenzothiazole (B30445) is proposed to proceed via the elimination of HBr from an endocyclic NH group and condensation of an exocyclic amino group with the carbonyl group. nih.gov

Multicomponent reactions, which are efficient for building complex molecules, also have well-studied mechanisms. For example, the formation of γ-lactam derivatives from amines, aldehydes, and pyruvate (B1213749) derivatives involves the initial formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization. nih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Microwave-assisted synthesis is a prominent green chemistry tool that can significantly shorten reaction times and reduce chemical waste. nih.gov This technique has been successfully applied to synthesize various heterocyclic compounds, including oxadiazole derivatives, and is applicable to thiazole synthesis as well. For example, microwave irradiation has been used for the synthesis of oxadiazole derivatives with anti-inflammatory and anticancer activities, completing reactions in minutes that would take hours conventionally. nih.gov

Other green approaches include the use of environmentally benign solvents and catalysts. The development of direct amide bond formation methods that avoid harsh conditions and generate only water as a byproduct is a key area of green chemistry research relevant to the derivatization of aminothiazoles. themjalab.com Furthermore, developing efficient protocols for reactions like the Heck reaction under greener conditions can limit the production of waste and allow for the conversion of byproducts into desired products. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons and carbons in 4,5-Dimethylthiazol-2-amine hydrochloride.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The expected ¹H-NMR spectrum of this compound would feature distinct signals corresponding to the different proton environments in its structure.

The spectrum is predicted to show three primary signals:

Methyl Protons (C4-CH₃ and C5-CH₃): The two methyl groups attached to the thiazole (B1198619) ring are in slightly different chemical environments and are expected to appear as two separate sharp singlets. Their chemical shifts would typically fall in the aliphatic region.

Amine Protons (-NH₂): The protons of the primary amine group, present as an ammonium (B1175870) chloride salt, would likely appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on factors such as solvent and concentration.

The integration of these signals would correspond to the number of protons in each environment (3H for each methyl group and 2H for the amine group).

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | Singlet | 3H | C4-CH₃ or C5-CH₃ |

| ~2.1 - 2.3 | Singlet | 3H | C5-CH₃ or C4-CH₃ |

| Variable (e.g., ~7.0) | Broad Singlet | 2H | -NH₂ |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C-NMR spectrum, corresponding to the five carbon atoms in the molecule. nih.gov

The expected signals are:

Methyl Carbons (-CH₃): Two signals in the upfield (aliphatic) region of the spectrum correspond to the two methyl group carbons.

Thiazole Ring Carbons (C2, C4, C5): Three signals in the downfield region correspond to the carbons of the heterocyclic ring. The C2 carbon, bonded to both the sulfur and two nitrogen atoms (in its iminium form), is expected to be the most downfield. The C4 and C5 carbons, which are part of a double bond, will also appear at characteristic downfield shifts.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C2 (Amine Carbon) |

| ~125-130 | C4 or C5 |

| ~120-125 | C5 or C4 |

| ~12-15 | C4-CH₃ or C5-CH₃ |

| ~10-12 | C5-CH₃ or C4-CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on a chromatography column, often using reverse-phase conditions.

Upon elution from the column, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. The resulting mass spectrum would prominently feature the protonated molecular ion of the free amine, [M+H]⁺. Given the molecular formula of the free amine (C₅H₈N₂S), the expected mass-to-charge ratio for this ion would be approximately 129.05.

Table 3: Predicted LC-MS Data for this compound

| Parameter | Expected Value |

| Analyte | 4,5-Dimethylthiazol-2-amine |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Molecular Formula (Free Amine) | C₅H₈N₂S |

| Expected m/z | ~129.05 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. thermofisher.com For 4,5-Dimethylthiazol-2-amine, HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the protonated molecular ion to its calculated theoretical mass.

The ability of HRMS to distinguish between ions with very similar nominal masses makes it an invaluable tool for confirming the identity of the compound and ruling out potential isobaric interferences. thermofisher.com

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula (Cation) | [C₅H₉N₂S]⁺ |

| Theoretical Exact Mass | 129.04864 Da |

| Experimental Mass | Expected to be within ± 5 ppm of theoretical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Vibrations: Due to the ammonium hydrochloride group, a broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹, corresponding to N-H stretching vibrations. N-H bending vibrations are also expected around 1500-1600 cm⁻¹.

C-H Vibrations: Sharp absorption bands corresponding to the C-H stretching of the methyl groups will appear in the 2900-3000 cm⁻¹ region.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to produce absorptions in the 1650-1550 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-N and C-S stretching, which are characteristic of the molecule as a whole.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2800-3200 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| ~2900-3000 | C-H Stretch | Methyl (-CH₃) |

| ~1650-1550 | C=N / C=C Stretch | Thiazole Ring |

| ~1500-1600 | N-H Bend | Ammonium (-NH₃⁺) |

Fourier-Transform Infrared (FTIR) Spectroscopy

In the FTIR spectrum of a related compound, 2-amino-4-methylthiazole, studies have identified key vibrational modes. mdpi.com For the hydrochloride salt, shifts in these frequencies, particularly for the amine group, are expected due to protonation. The primary amine (N-H) stretching vibrations are typically observed in the 3400-3100 cm⁻¹ region. nih.govresearchgate.net The thiazole ring itself presents several characteristic bands: C=N stretching vibrations usually appear in the 1639-1590 cm⁻¹ range. nih.govresearchgate.net Additionally, stretching vibrations for the C-S-C moiety within the heterocyclic ring can be found in the 854-812 cm⁻¹ range. researchgate.net The C-H vibrations from the methyl groups are also readily identifiable. The data compiled from spectroscopic analyses of similar thiazole derivatives allows for the assignment of expected vibrational frequencies for this compound. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Amine (N-H) | Stretching | 3400 - 3100 | Broad peaks are typical due to hydrogen bonding and protonation in the hydrochloride salt. |

| Thiazole Ring (C=N) | Stretching | 1639 - 1590 | Characteristic of the imine bond within the heterocyclic ring. nih.govresearchgate.net |

| Methyl (C-H) | Stretching | 3040 - 2946 | Corresponds to the aliphatic C-H bonds of the two methyl groups. researchgate.net |

| Thiazole Ring (C-S-C) | Stretching | 854 - 812 | Indicates the presence of the sulfur atom within the thiazole ring structure. researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes in a research setting.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. nasc.ac.in Due to the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method. In this mode, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase.

The mobile phase often consists of a mixture of water (frequently buffered) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to ensure efficient separation of the target compound from any impurities, which may have different polarities. Detection is typically achieved using a UV-Vis detector set at a wavelength where the thiazole ring exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area allows for quantitative purity assessment. For related amine compounds, ion-exchange chromatography has also been utilized, offering an alternative separation mechanism based on ionic interactions. thermofisher.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on polarity. |

| Stationary Phase | C18 Bonded Silica | Provides a non-polar surface for interaction. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate or acetate) | Elutes compounds from the column; buffer controls the ionization state. |

| Elution | Gradient | Improves resolution and reduces analysis time for complex mixtures. |

| Detection | UV-Vis Spectroscopy (e.g., at 254 nm) | Detects and quantifies the analyte based on its light absorption. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the purity of this compound. analyticaltoxicology.comchemistryhall.com The technique involves spotting a solution of the sample onto a TLC plate coated with a stationary phase, most commonly silica gel.

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. For a basic compound like an amine, a mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. To prevent streaking caused by the interaction of the basic amine with the acidic silica gel, a small amount of a base, such as triethylamine, is often added to the mobile phase. chemistryhall.com

After development, the separated spots are visualized. This can be done under UV light if the compound is UV-active. Alternatively, the plate can be treated with a staining agent. A ninhydrin solution is a highly effective stain for visualizing amines, typically producing pink or purple spots upon heating. chemistryhall.comrochester.edu The position of the spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

| Parameter | Typical Condition/Procedure | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum or glass plates | Standard polar adsorbent for separation. |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 95:5 v/v) with ~1% Triethylamine | Separates components based on polarity; triethylamine improves spot shape for amines. chemistryhall.com |

| Visualization | 1. UV light (254 nm) 2. Ninhydrin stain followed by heating | Detects UV-active compounds. Specifically detects primary/secondary amines as colored spots. rochester.edu |

| Quantification | Retention Factor (Rf) calculation | Characterizes the compound under specific TLC conditions (Rf = distance traveled by spot / distance traveled by solvent). |

X-ray Diffraction and Crystallography for Crystalline Structure Determination

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

By analyzing this diffraction pattern, researchers can solve the crystal structure, yielding a detailed model of the molecule. For this compound, this analysis would confirm the planarity of the thiazole ring, the precise geometry of the methyl and amine substituents, and the location of the chloride counter-ion relative to the protonated amine group. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the solid state. The resulting data includes key crystallographic parameters that define the unit cell of the crystal. nih.gov

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | Describes the symmetry elements present within the unit cell. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between them that define the repeating unit of the crystal. |

| Z Value | The number of molecules per unit cell. nih.gov |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The exact distances between bonded atoms and the angles they form. |

Biological and Pharmacological Research Applications of 4,5 Dimethylthiazol 2 Amine Hydrochloride and Its Derivatives

Antimicrobial Research

Thiazole (B1198619) derivatives have demonstrated notable antimicrobial efficacy. nih.gov The incorporation of the thiazole ring is considered crucial for the antimicrobial effectiveness of certain compounds. nih.govmdpi.com Studies have investigated these derivatives against various pathogenic bacteria and fungi, revealing a broad spectrum of activity. nih.govnih.gov

Derivatives of the thiazole scaffold have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency often depends on the nature and position of substituents on the aromatic rings attached to the core structure. mdpi.com

For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates showed potent antibacterial activity, with compound 8 being the most active, exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL and Minimum Bactericidal Concentration (MBC) values from 0.008 to 0.06 mg/mL against eight bacterial strains. nih.gov Another study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones found that compound 7 had the highest antibacterial activity, with MICs of 43.3–86.7 µM and MBCs of 86.7–173.4 μM, proving to be more potent than ampicillin (B1664943) and streptomycin (B1217042) against all tested bacteria. nih.gov

| Compound/Derivative Series | Bacterial Strain | Activity (MIC/MBC in µM or µg/mL) |

|---|---|---|

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones (Compound 7) | Various Bacteria | MIC: 43.3–86.7 µM; MBC: 86.7–173.4 µM |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates (Compound 8) | Gram-positive & Gram-negative bacteria | MIC: 0.004–0.03 mg/mL; MBC: 0.008–0.06 mg/mL |

| Thiazolidine-4-one derivative (Compound 4b) | K. pneumoniae (NCTC 9633) | MIC: 62.5 µg/mL |

| Thiazolidine-4-one derivative (Compound 4c) | E. coli (ATCC 25922) | MIC: <31.25 µg/mL |

Thiazole derivatives have also been recognized for their significant antifungal activity against a range of fungal pathogens, including various Candida species. nih.govmdpi.comscielo.br The development of new antifungal agents is critical due to the rise in invasive fungal infections and increasing drug resistance. nih.govresearchgate.net

In one study, a series of trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and tested against five kinds of Candida albicans. nih.gov After a demethylation process on a moderately active compound, the resulting derivative, 5a8 , exhibited potent anti-Candida albicans activity with a MIC80 of 9 μM, which is comparable to the common antifungal drug fluconazole. nih.gov Another study investigating 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones found that compound 10 was the most active against fungal strains, with the majority of the synthesized compounds showing better activity than ketoconazole. nih.gov Furthermore, certain thiazolidin-4-one derivatives, such as compound 4f , showed particular efficacy against C. glabrata with a MIC of 31.25 µg/ml. scielo.br

| Compound/Derivative | Fungal Strain | Activity (MIC in µM or µg/mL) |

|---|---|---|

| Trisubstituted 2-amino-4,5-diarylthiazole (Compound 5a8) | Candida albicans | MIC80: 9 µM |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones (Compound 10) | Various Fungi | Most active in series |

| Thiazolidine-4-one derivative (Compound 4f) | C. glabrata | MIC: 31.25 µg/mL |

| Thiazolidine-4-one derivatives (Compounds 4g and 4h) | All tested Candida species | MIC: 62.5 µg/mL |

Anticancer Research and Antitumor Mechanisms

Heterocyclic compounds containing thiazole are prominent in drug discovery for their ability to interact with various biological targets, leading to their investigation as potential anticancer agents. ajgreenchem.com Derivatives of thiazole have shown substantial cytotoxic activity against a variety of cancer cell lines. researchgate.net The primary method for evaluating this cytotoxicity is often the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability. nih.govmdpi.comnih.gov

Numerous studies have demonstrated the cytotoxic potential of thiazole derivatives against a panel of human cancer cell lines, including those from breast, colon, liver, and cervical cancers. researchgate.netnih.gov For example, a novel thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, exhibited strong cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cells, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov This particular compound also showed lower toxicity towards normal human lung fibroblast (WI-38) cells compared to the standard drug doxorubicin (B1662922), indicating a degree of selectivity. nih.gov

The A549 cell line, a model for human lung adenocarcinoma, has been frequently used to test the cytotoxicity of novel compounds. mdpi.comresearchgate.net Research on new pyrazole (B372694) derivatives found that compound 2 (3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide) was effective in inhibiting the growth of A549 cells, with a 50% effective concentration (EC50) of 220.20 µM. mdpi.com Another study synthesized three benzothiazole (B30560) derivatives and found that compound A (N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) and compound C (6-nitrobenzo[d]thiazol-2-ol) showed interesting cytotoxic properties against A549 cells, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. researchgate.net

| Compound/Derivative | Activity (IC50/EC50) |

|---|---|

| Pyrazole Derivative (Compound 2) | EC50: 220.20 µM |

| Benzothiazole Derivative (Compound A) | IC50: 68 µg/mL |

| Benzothiazole Derivative (Compound C) | IC50: 121 µg/mL |

| Turmeric-gold nanocapsules | IC50: 40 µg/mL |

| Green-synthesized gold nanoparticles | IC50: 60 µg/mL |

The C6 cell line is a well-established model for studying glioma, a type of brain tumor. Several studies have evaluated the cytotoxic effects of thiazole-related compounds on these cells. nih.govnih.govresearchgate.net In a study evaluating novel 4-thiazolidinone (B1220212) derivatives, compound ID 3288 was found to be the most toxic towards rat glioma C6 cells, with its activity being even higher than that of the conventional chemotherapy drug doxorubicin after 48 hours of treatment. nih.govnih.gov Another compound, the topoisomerase II inhibitor GL331 , induced concentration- and time-dependent cytotoxicity on C6 glioma cells. researchgate.net The mean 50% lethal concentrations (LC50) for GL331 after 24, 48, and 72 hours of treatment were 68.2, 25.4, and 13.9 nM, respectively, demonstrating increased cytotoxicity with longer exposure. researchgate.net

| Compound/Derivative | Treatment Duration | Activity (LC50) |

|---|---|---|

| GL331 | 24 hours | 68.2 nM |

| 48 hours | 25.4 nM | |

| 72 hours | 13.9 nM |

Cytotoxic Activity in various Cancer Cell Lines

Breast Cancer Cells (MCF-7)

Derivatives containing the thiazole scaffold have demonstrated notable cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. Studies have explored various modifications of the core structure to enhance anticancer efficacy. For instance, a series of N-heteroaryl enamino amides and dihydropyrimidinethiones (DHPMTs) were evaluated, with compound 2b , which features a 4-methylbenzothiazol-2-yl group, showing the highest cytotoxicity among the tested compounds. nih.gov Similarly, certain piperazine (B1678402) derivatives have been identified as effective antiproliferative agents against MCF-7 cells. mdpi.com

Further research into thiouracil amide derivatives incorporating a piperazine ring revealed IC50 values ranging from 18.23 to 100 µM. mdpi.com The cytotoxic effects of these compounds are often selective, with some derivatives showing two- to three-times less toxicity against normal MCF 10A breast epithelial cells. mdpi.com The investigation of isoxazolyl and thiazolyl urea (B33335) derivatives also identified compounds with significant cytotoxic effects on MCF-7 cells. researchgate.net The diversity in these structures highlights the broad potential of thiazole-related compounds in breast cancer research.

| Compound / Derivative Class | Cell Line | IC50 Value | Reference |

| Compound 2b (DHPMT) | MCF-7 | 75.69 µM | nih.gov |

| Compound 6a (Enamino amide) | MCF-7 | 487.20 µM | nih.gov |

| Compound 2a (Enamino amide) | MCF-7 | 761.90 µM | nih.gov |

| Piperazine Derivative 41 | MCF-7 | ~10 µM | mdpi.com |

| Isoxazolyl/Thiazolyl Urea Derivative 13 | MCF-7 | 62.4 µM | researchgate.net |

| Isoxazolyl/Thiazolyl Urea Derivative 22 | MCF-7 | 91.6 µM | researchgate.net |

Liver Cancer Cells (HepG2)

The human hepatoblastoma cell line, HepG2, has been a key model for evaluating the anticancer potential of 4,5-dimethylthiazole (B1345194) derivatives and related compounds. Research has shown that mesoionic 1,3,4-thiadiazolium derivatives can significantly reduce the viability of HepG2 cells. plos.org For example, compounds designated MI-J , MI-4F , and MI-2,4diF reduced HepG2 viability by approximately 50% at a concentration of 25 µM after 24 hours of treatment. plos.org The compound MI-D required a higher concentration of 50 µM to achieve a similar effect. plos.org

The cytotoxicity of these compounds was further confirmed by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. plos.org Studies on other heterocyclic structures, such as 2-thioxoimidazolidin-4-one analogues, have also identified potent compounds against HepG2 cells, with some exhibiting IC50 values as low as 15.49 µM. biochemjournal.com These findings underscore the sensitivity of liver cancer cells to this class of compounds.

| Compound / Derivative | Cell Line | IC50 Value | Incubation Time | Reference |

| Goniothalamin | HepG2 | 4.6 µM | 72 hours | nih.gov |

| Silver(I) Complex [Ag(MCZ)2ClO4] | HepG2 | 0.26 µM | 72 hours | mdpi.com |

| Silver(I) Complex [Ag(MCZ)2NO3] | HepG2 | 0.40 µM | 72 hours | mdpi.com |

| Compound 7e (2-thioxoimidazolidin-4-one) | HepG2 | 15.49 µM | Not Specified | biochemjournal.com |

| MI-J, MI-4F, MI-2,4diF | HepG2 | ~25 µM | 24 hours | plos.org |

| MI-D | HepG2 | ~50 µM | 24 hours | plos.org |

Colon Cancer Cells (CaCo2, HT29, WiDR)

Derivatives of thiazole and related heterocyclic systems have demonstrated significant antiproliferative activity against human colon adenocarcinoma cell lines, including Caco-2 and HT29. Research on thiazolidin-4-one derivatives has identified compounds with notable cytotoxic effects. For example, one such derivative, compound 16 , exhibited an IC50 of 70 µg/mL against the Caco-2 cell line. tandfonline.com In studies involving the HT29 cell line, various extracts and compounds have shown promise. The ethanolic leaf extract of Ficus hispida was found to have an IC50 value of 125 µg/ml. nih.gov

Furthermore, investigations into 1,3,4-thiadiazole (B1197879) derivatives have revealed their ability to activate caspase enzymes in HT-29 cells, indicating an apoptotic mechanism of cell death. derpharmachemica.com While extensive research has been conducted on Caco-2 and HT29 cell lines, there is a lack of specific data regarding the cytotoxic effects of 4,5-dimethylthiazol-2-amine hydrochloride derivatives on the WiDR colon cancer cell line in the reviewed literature.

| Compound / Derivative | Cell Line | IC50 Value | Incubation Time | Reference |

| Thiazolidin-4-one derivative (16) | Caco-2 | 70 µg/mL | 48 hours | tandfonline.com |

| Ficus hispida extract | HT-29 | 125 µg/mL | 24 hours | nih.gov |

| 5-Fluorouracil (Reference) | Caco-2 | 35.83 mM | Not Specified | researchgate.net |

| 5-Fluorouracil (Reference) | HT-29 | 25.98 mM | Not Specified | researchgate.net |

Pancreatic Adenocarcinoma Cells (PanC-1, MIA PaCa-2)

While research into novel anticancer agents for pancreatic cancer is extensive, specific studies focusing on the cytotoxic effects of this compound derivatives on PanC-1 and MIA PaCa-2 cell lines are limited in the available literature. However, studies on other compounds provide context for the evaluation of potential therapeutics against these aggressive cell lines. For instance, a compound identified as NSC48693 has been shown to inhibit the proliferation of MIA PaCa-2 cells with an IC50 value of 20.6 µM after 48 hours. plos.org Similarly, plant-derived extracts, such as those from Yarrow and Marigold, have demonstrated dose-dependent cytotoxicity against MIA PaCa-2 cells, with IC50 values of 31.5 µg/mL and 39.8 µg/mL, respectively. nih.gov These studies highlight the utility of these cell lines in screening for novel anticancer agents, though direct evidence for the efficacy of 4,5-dimethylthiazol-2-amine derivatives is yet to be established.

Mechanisms of Action in Cancer Therapy

Induction of Apoptosis

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases. derpharmachemica.com

Studies have shown that various thiazole-containing compounds trigger apoptosis in cancer cells. For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells. nih.gov Similarly, treatment of HT-29 colon cancer cells with 1,3,4-thiadiazole derivatives led to a significant increase in the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). derpharmachemica.com In HepG2 liver cancer cells, certain 2-thioxoimidazolidin-4-one analogues were observed to induce a significant percentage of cell death through both apoptosis and necrosis. biochemjournal.com For instance, compound 7e led to a cell population where 60.6% were necrotic and the viable cell count dropped to 39.3% from 97% in untreated cells. biochemjournal.com This induction of apoptosis is a key indicator of the potential therapeutic efficacy of these compounds.

Mitochondrial Pathway Involvement

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a critical target for many anticancer agents. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govresearchgate.netnih.gov The balance between these opposing factions determines the integrity of the outer mitochondrial membrane. nih.gov

Research has demonstrated that certain thiazole derivatives can modulate this pathway to induce cancer cell death. A novel benzothiazole derivative, for example, was shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL in colorectal cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event, in turn, triggers the activation of caspase-9, an initiator caspase of the mitochondrial pathway, which subsequently activates executioner caspases like caspase-3, culminating in apoptosis. derpharmachemica.comnih.gov The ability of these compounds to specifically engage the mitochondrial apoptotic machinery highlights a key mechanism for their selective cytotoxicity against cancer cells.

Cell Cycle Arrest (e.g., G2/M Phase)

A hallmark of cancer is uncontrolled cell proliferation, making the cell cycle a critical target for anticancer therapies. Several derivatives of 4,5-dimethylthiazol-2-amine have been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific phases, most notably the G2/M phase. This arrest prevents cancer cells from entering mitosis, thereby inhibiting their division and proliferation.

One study on novel thiazole-naphthalene derivatives identified a compound that effectively arrested MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov This effect is a key mechanism contributing to its antiproliferative activity. Similarly, other research has highlighted that disrupting the dynamics of tubulin polymerization by thiazole derivatives can block cell division at mitosis, resulting in cell cycle arrest at the G2/M phase. nih.gov Research on 2-(thiophen-2-yl)-1H-indole derivatives also demonstrated the induction of cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov These findings suggest that the thiazole scaffold is a promising framework for developing anticancer agents that function by halting the cell division process.

| Compound Type | Cell Line | Effect | Reference |

| Thiazole-naphthalene derivative | MCF-7 | G2/M phase arrest | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | S and G2/M phase arrest | nih.gov |

Enzyme Inhibition

The pharmacological effects of this compound derivatives are often attributed to their ability to inhibit the activity of specific enzymes that play crucial roles in disease pathogenesis.

MMP-9: Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, a process that is critical for tumor invasion and metastasis. Certain thiazole derivatives have been investigated as MMP inhibitors. For instance, a study on new thiazole derivatives revealed that one compound exhibited inhibitory activity against multiple MMPs, including MMP-9. nih.gov The inhibition of MMP-9 by these compounds may contribute to their potential as anticancer agents by preventing the spread of cancer cells. nih.govnih.govresearchgate.net

Secretase Activity: In the context of neurodegenerative diseases like Alzheimer's, the production of β-amyloid peptides is a key pathological event mediated by the enzymes β-secretase and γ-secretase. The novel thiazole derivative, N,4,5-trimethylthiazol-2-amine hydrochloride (KHG26702), has been shown to reduce the production of β-amyloid by inhibiting the activities of both β- and γ-secretase in neuronal cells under hypoxic conditions. nih.govnih.govsemanticscholar.org This inhibitory action highlights the neuroprotective potential of this class of compounds.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Several anticancer drugs target tubulin polymerization to disrupt mitosis in rapidly dividing cancer cells. A number of 4,5-dimethylthiazol-2-amine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govfrontiersin.orgnih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules and thereby exerting their cytotoxic effects. nih.govmdpi.com

Lipoxygenase: Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade. Direct inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, has been demonstrated by N-aryl-4-aryl-1,3-thiazole-2-amine derivatives. nih.gov One particular derivative, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, showed potent anti-inflammatory activity as a 5-LOX inhibitor. nih.govnih.gov

Caspase-3: Caspases are a family of proteases that play a crucial role in programmed cell death, or apoptosis. While many anticancer agents aim to activate caspases to induce apoptosis in cancer cells, some neuroprotective studies have shown a different role for 4,5-dimethylthiazol-2-amine derivatives. In a study on hypoxia-induced neuronal injury, N,4,5-trimethylthiazol-2-amine hydrochloride (KHG26702) was found to reduce the expression of the apoptotic protein caspase-3. nih.govnih.gov This suggests a mechanism of neuroprotection by inhibiting the apoptotic pathway.

| Enzyme | Inhibiting Compound Example | Biological Context | Reference |

| MMP-9 | Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate | Cancer | nih.gov |

| β- and γ-Secretase | N,4,5-trimethylthiazol-2-amine hydrochloride (KHG26702) | Alzheimer's Disease | nih.govnih.govsemanticscholar.org |

| Tubulin | Thiazole-naphthalene derivative (5b) | Cancer | nih.gov |

| 5-Lipoxygenase | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Inflammation | nih.govnih.gov |

| Caspase-3 | N,4,5-trimethylthiazol-2-amine hydrochloride (KHG26702) | Neuroprotection | nih.govnih.gov |

Modulation of Inflammatory Markers

Chronic inflammation is a contributing factor to various diseases, including cancer and neurodegenerative disorders. Derivatives of 4,5-dimethylthiazol-2-amine have demonstrated the ability to modulate inflammatory responses. For example, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) significantly attenuated the expression of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide-treated microglial cells. nih.gov This anti-inflammatory effect is linked to the regulation of the NLRP3-mediated signaling pathway. nih.gov Similarly, N,4,5-trimethylthiazol-2-amine hydrochloride (KHG26702) was also found to reduce levels of prostaglandin (B15479496) E2 and interleukin-6 in a model of hypoxia-reoxygenation injury in neuronal cells. nih.govnih.gov

Inhibition of Proteasome Activity

The proteasome is a large protein complex that degrades unnecessary or damaged proteins and is a validated target in cancer therapy. While research specifically on this compound derivatives as proteasome inhibitors is limited, broader studies on thiazole-containing compounds have shown promise. Thiazole-based peptides from marine sources have been noted for their pharmacological activities, which can include proteasome inhibition. nih.gov Further investigation is needed to specifically link derivatives of this compound to direct proteasome inhibition.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

To optimize the anticancer efficacy of 4,5-dimethylthiazol-2-amine derivatives, numerous structure-activity relationship (SAR) studies have been conducted. These studies systematically modify the chemical structure of the parent compound to identify which functional groups and structural features are crucial for its biological activity.

For instance, in a series of thiazole-based chalcones, SAR studies revealed that the substitution pattern on the phenyl ring significantly impacts their potency against various cancer cell lines. mdpi.com In another study of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, it was found that the presence of a chlorine atom at a specific position resulted in higher average activity against tumor cell lines compared to other substitutions. mdpi.com The introduction of a trifluoromethyl group has also been explored to potentially improve the bioavailability of these compounds. mdpi.com SAR studies on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have also been conducted to enhance their anti-proliferative effects. mdpi.com These studies are crucial for the rational design of more potent and selective anticancer drugs based on the 4,5-dimethylthiazol-2-amine scaffold.

Neuroprotective Research

Protective Effects against Hypoxia-Induced β-Amyloid Production

Hypoxia, or low oxygen levels, is implicated in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease, partly by promoting the production of neurotoxic β-amyloid (Aβ) peptides. Research has demonstrated that N,4,5-trimethylthiazol-2-amine hydrochloride (KHG26702), a derivative of the title compound, exerts significant neuroprotective effects in this context.

Attenuation of Oxidative Stress (e.g., Reactive Oxygen Species, Malondialdehyde)

Research into derivatives of 4,5-dimethylthiazol-2-amine has revealed notable efficacy in counteracting oxidative stress, a pathological process implicated in numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. Key biomarkers of oxidative stress include elevated levels of ROS and malondialdehyde (MDA), a product of lipid peroxidation.

A significant body of research has focused on the derivative N-adamantyl-4-methylthiazol-2-amine, demonstrating its neuroprotective effects through the attenuation of oxidative stress. In studies involving glutamate-induced toxicity, a condition known to elevate oxidative stress, pretreatment with this derivative has been shown to significantly reduce the production of ROS. nih.gov Furthermore, this compound has been observed to decrease the formation of malondialdehyde (MDA), indicating a reduction in lipid peroxidation. nih.gov These findings highlight the potential of 4,5-dimethylthiazol-2-amine derivatives in mitigating cellular damage caused by oxidative insults.

Table 1: Effects of N-adamantyl-4-methylthiazol-2-amine on Markers of Oxidative Stress

| Marker | Effect | Research Context |

|---|---|---|

| Reactive Oxygen Species (ROS) | Attenuated elevation | Glutamate-induced toxicity |

| Malondialdehyde (MDA) | Attenuated elevation | Glutamate-induced toxicity |

Reduction of Apoptotic Protein Expression (e.g., Caspase-3, Bcl-2)

Apoptosis, or programmed cell death, is a critical physiological process that, when dysregulated, can contribute to various diseases. Key regulators of apoptosis include the caspase family of proteases, such as caspase-3, and the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.comresearchgate.net The balance between these proteins is crucial for determining cell fate.

Research on N-adamantyl-4-methylthiazol-2-amine has shown its ability to modulate the expression of key apoptotic proteins. In a model of glutamate-induced neurotoxicity, pretreatment with this derivative significantly attenuated the elevation of caspase-3 activity. nih.gov Caspase-3 is a key executioner caspase, and its inhibition suggests a direct interference with the apoptotic cascade. mdpi.com The same study also observed a reduction in the expression of the pro-apoptotic protein Bax, further supporting the anti-apoptotic potential of this compound. nih.gov While the direct effect on the anti-apoptotic protein Bcl-2 was not specified in this particular study, the modulation of the Bax/Bcl-2 ratio is a critical determinant of apoptosis. researchgate.net

Table 2: Impact of N-adamantyl-4-methylthiazol-2-amine on Apoptotic Proteins

| Apoptotic Protein | Effect | Role in Apoptosis |

|---|---|---|

| Caspase-3 | Attenuated elevation | Executioner caspase |

| Bax | Attenuated elevation | Pro-apoptotic protein |

Suppression of Autophagic Pathways

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. While it is a crucial mechanism for cellular homeostasis, excessive or dysregulated autophagy can lead to cell death. The autophagic process is regulated by a number of key proteins and signaling pathways, including Beclin-1, LC3 (microtubule-associated protein 1A/1B-light chain 3), and the PI3K/Akt/mTOR pathway.

Studies on N-adamantyl-4-methylthiazol-2-amine have demonstrated its ability to suppress glutamate-induced autophagic cell death in cortical neurons. sigmaaldrich.com Treatment with this compound was found to attenuate the glutamate-induced increase in the protein levels of LC3 and beclin-1. sigmaaldrich.com Furthermore, it was shown that this derivative inhibits glutamate-induced autophagy by regulating the PI3K/Akt/mTOR signaling pathway. sigmaaldrich.com Glutamate was observed to decrease the phosphorylation of PI3K, Akt, and mTOR, while treatment with the N-adamantyl-4-methylthiazol-2-amine derivative restored these levels. sigmaaldrich.com

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of many chronic diseases. Research into derivatives of 4,5-dimethylthiazol-2-amine has uncovered significant anti-inflammatory properties.

Specifically, N-adamantyl-4-methylthiazol-2-amine has been shown to attenuate glutamate-induced inflammation in the brain. nih.gov Another derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide, has been investigated for its effects on lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells. acs.org This compound was found to significantly attenuate the expression of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). acs.org The anti-inflammatory effects of this derivative are suggested to be mediated, at least in part, through the regulation of the NLRP3-mediated signaling pathway during microglial activation. acs.org

Antioxidant Activities

The antioxidant properties of thiazole derivatives have been a subject of considerable research interest. researchgate.netnih.gov Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby preventing cellular damage from oxidative stress.

Biochemical Assays and Reagent Applications

While this compound itself is commercially available as a biochemical reagent for life science research, its specific application as a direct reagent in cell viability and proliferation assays like the MTT assay is not extensively documented in the reviewed literature. sigmaaldrich.commedchemexpress.comfishersci.cafishersci.comtcichemicals.com

However, it is crucial to note the structural relationship between 4,5-dimethylthiazol-2-amine and the widely used MTT reagent. The full chemical name for MTT is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. acs.orgtaylorandfrancis.comnih.govmdpi.combiotium.comaatbio.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. taylorandfrancis.comaatbio.com In this assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product that can be quantified spectrophotometrically. taylorandfrancis.comaatbio.com

Therefore, while this compound is a precursor or a structurally related compound to the MTT reagent, it is the tetrazolium salt (MTT) that is the active component in the assay. The hydrochloride salt itself is not the direct reagent used for measuring cell viability in this context.

Computational Chemistry and Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are crucial for understanding intermolecular interactions and predicting the binding affinity of a compound.

Ligand-Receptor Interactions and Binding Affinities

Molecular docking studies on 2-aminothiazole (B372263) derivatives have revealed their ability to bind to a wide range of protein targets with significant affinity. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex, with more negative values suggesting stronger binding.

For instance, docking of various 2-aminothiazole derivatives into the active sites of different proteins has demonstrated a range of binding affinities. In studies targeting Aurora kinase, a key enzyme in tumor growth, designed 2-aminothiazole derivatives showed excellent binding interactions, with one compound achieving a docking score of -9.67 kcal/mol. nih.gov Similarly, when docked against the DNA gyrase enzyme, a target for antibiotics, novel thiazole (B1198619) derivatives exhibited docking scores between -6.4 and -9.2 kcal/mol. nih.gov These strong binding affinities are attributed to a network of specific interactions between the ligand and the amino acid residues within the protein's active site. Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively stabilize the complex.

| Protein Target | Ligand Class | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Aurora Kinase (1MQ4) | 2-Aminothiazole derivatives | -9.67 | Not Specified | nih.gov |

| DNA Gyrase | Thiazole derivatives | -6.4 to -9.2 | Asp73, Asn46, Arg136 | nih.gov |

| Tubulin (Colchicine site) | 2,4-disubstituted thiazoles | -13.88 to -14.50 | AsnB249, AsnA101, SerA178 | nih.gov |

| Lipoxygenase (1JNQ, 3V99) | Thiazolyl derivatives | Not Specified | Not Specified | nih.gov |

Prediction of Mechanism of Action

Computational docking is a powerful tool for generating hypotheses about a compound's mechanism of action (MoA). By identifying the protein target with which a ligand interacts most favorably, researchers can infer the biological pathway that the compound is likely to modulate.

For example, if a 2-aminothiazole derivative docks effectively within the ATP-binding site of a protein kinase, its predicted MoA is the inhibition of that kinase's phosphorylation activity. This, in turn, would disrupt the downstream signaling pathways controlled by the kinase, which is a common mechanism for anticancer agents. nih.gov Similarly, the successful docking of thiazole derivatives into the colchicine-binding site of tubulin suggests that their MoA involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis, another key anticancer strategy. nih.govacs.orgnih.govresearchgate.net The docking of thiazole compounds into the active site of enzymes like DNA gyrase or lipoxygenase predicts mechanisms related to antibacterial action or anti-inflammatory effects, respectively. nih.govnih.gov

Identification of Potential Drug Targets

Through extensive in silico screening and molecular docking, the 2-aminothiazole scaffold has been identified as a promising binder for several important drug targets.

Protein Kinases: This is one of the most studied target classes for 2-aminothiazole derivatives. They have shown inhibitory potential against various kinases, including Aurora kinase and receptor tyrosine kinases like the c-Met receptor. nih.govacs.orgnih.govmdpi.com The inhibition of these kinases is a validated strategy for cancer therapy.

Tubulin Colchicine (B1669291) Binding Site: Several studies have shown that thiazole derivatives can bind to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules. nih.govacs.orgnih.govresearchgate.netresearchgate.net This disruption of the cytoskeleton is a potent mechanism for inducing cell death in rapidly dividing cancer cells. Docking studies have revealed binding energies ranging from -13.88 to -14.50 kcal/mol, which are often superior to reference compounds like combretastatin (B1194345) A-4. nih.gov

Caspase-3: Molecular docking has been used to investigate the interaction of heterocyclic compounds, including scaffolds related to thiazoles, with caspase-3, a key executioner enzyme in apoptosis. These studies help in designing molecules that can modulate apoptosis, which is relevant in both cancer (to induce apoptosis) and neurodegenerative diseases (to prevent it). nih.gov

Lipoxygenase (LOX): Thiazole derivatives have been docked into the active sites of lipoxygenase enzymes (e.g., human 5-LOX). nih.govresearchgate.netresearchgate.net These enzymes are involved in inflammatory pathways, and their inhibition is a target for developing new anti-inflammatory drugs.

HCV NS3 GT3 Protease: The Hepatitis C Virus (HCV) NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. Molecular docking has been employed to evaluate various compounds, including those with heterocyclic scaffolds, as potential inhibitors of this viral protease. bohrium.comnih.govrsc.org

c-Met: The c-Met receptor tyrosine kinase is another important oncology target. In silico studies, including QSAR and molecular docking, have been performed on thiazole derivatives to develop potent inhibitors of the c-Met receptor for cancer treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds and highlight the key structural features required for potency.